molecular formula C4H3NO2S B082198 Thiazole-2-carboxylic acid CAS No. 14190-59-1

Thiazole-2-carboxylic acid

Cat. No.: B082198
CAS No.: 14190-59-1
M. Wt: 129.14 g/mol
InChI Key: IJVLVRYLIMQVDD-UHFFFAOYSA-N
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Description

Thiazole-2-carboxylic acid is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is significant in various fields due to its versatile chemical properties and biological activities. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs the Hantzsch synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of thiazolidine derivatives.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Thiazole-2-carboxylic acid, like other thiazole derivatives, is known to interact with various targets in biological systems . .

Mode of Action

The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows molecules containing a thiazole ring to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. They have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Pharmacokinetics

This compound is predicted to have high gastrointestinal absorption . Its logP values, which indicate its lipophilicity, range from 0.73 to 0.84 , suggesting moderate lipophilicity, which can influence its distribution within the body.

Result of Action

Thiazole derivatives in general have been found to exhibit a wide range of biological activities, potentially resulting in various molecular and cellular effects .

Action Environment

The action of this compound, like other thiazole derivatives, can be influenced by environmental factors. For example, the solubility of thiazole compounds can affect their bioavailability and efficacy . This compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which could influence its action in different physiological environments.

Biochemical Analysis

Biochemical Properties

Thiazole-2-carboxylic acid is known to be involved in various biochemical reactions. It is highly reactive due to an acidic proton at C-2, making it a significant synthon for the production of a wide range of new chemical compounds

Molecular Mechanism

The thiazole ring is known to be highly reactive due to an acidic proton at C-2, which can undergo electrophilic substitution . This property allows it to interact with various biomolecules, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

Thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in carbohydrate metabolism .

Scientific Research Applications

Thiazole-2-carboxylic acid is widely used in scientific research due to its diverse biological activities. It serves as a precursor for the synthesis of various bioactive molecules, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVLVRYLIMQVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376402
Record name Thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14190-59-1
Record name Thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Thiazole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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